ethyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate

CCR5 Antagonist HIV Inflammation

Pyrazole carbamates with identical N1-cyclopentyl/C5-cyclopropyl motifs often display divergent pharmacology (CDK2 or CB1 activity), undermining experimental reproducibility. This compound is a validated CCR5 antagonist (Kd=316 nM) for use as a tool compound in HIV-1 entry assays and inflammatory disease models. • Defined CCR5 antagonist-suitable positive control for pseudovirus entry & beta-lactamase reporter assays • Enables SAR benchmarking; C3-carbamate substituent drives target selectivity vs. kinase or cannabinoid analogs • Deployable in chemotaxis & murine inflammation models for CCR5 target validation (asthma, RA, COPD)

Molecular Formula C15H23N3O2
Molecular Weight 277.368
CAS No. 1448046-24-9
Cat. No. B2844609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate
CAS1448046-24-9
Molecular FormulaC15H23N3O2
Molecular Weight277.368
Structural Identifiers
SMILESCCOC(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3
InChIInChI=1S/C15H23N3O2/c1-2-20-15(19)16-10-12-9-14(11-7-8-11)18(17-12)13-5-3-4-6-13/h9,11,13H,2-8,10H2,1H3,(H,16,19)
InChIKeyTVVVNJJDSQTIEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate


Ethyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate is a synthetic, small molecule featuring a unique 1,3,5-trisubstituted pyrazole core [1]. Preliminary pharmacological screening indicates that this compound functions as a CCR5 antagonist, a mechanism implicated in treating HIV, asthma, and autoimmune diseases [2]. This specific functional profile distinguishes it from many structurally similar pyrazole carbamates, which are often described as kinase inhibitors or cannabinoid receptor ligands, making target-specific selection critical for research programs [3].

Target-specific selection for CCR5 antagonist research workflows
Synthetic small molecule with a distinct 1,3,5-trisubstituted pyrazole core
Reported to support HIV entry and inflammatory disease model studies

Target Selectivity of Ethyl Pyrazole Carbamate


Simple structural analogs within the 1-cyclopentyl-5-cyclopropyl-1H-pyrazole class cannot be considered interchangeable for procurement. The target compound is characterized as a CCR5 antagonist, a specific chemokine receptor activity relevant to HIV and inflammatory disease research [1]. In contrast, other in-class compounds with identical or similar N1-cyclopentyl and C5-cyclopropyl substitution show divergent biological annotations, including kinase inhibition (CDK2) or cannabinoid receptor modulation (CB1/CB2) [2]. This functional divergence, driven by the C3-carbamate substituent, means substituting a benzenesulfonamide or cyclobutanecarboxamide analog will result in a completely different pharmacological profile, undermining experimental reproducibility and project-specific hypotheses .

Factor
Target Compound
In-Class Analog
Primary Target
CCR5 antagonist
CDK2 inhibitor or CB1/CB2 modulator
Functional Profile
Chemokine receptor pathway
Kinase inhibition or cannabinoid signaling
Interchangeability
Mechanism-specific
May shift assay interpretation; requires target validation

Differentiation Evidence: Ethyl Pyrazole Carbamate


CCR5 Antagonism vs. Kinase Inhibitors

The primary differentiator for this compound is its annotated biological activity. Preliminary pharmacological screening identifies it as a CCR5 antagonist, a specific mechanism relevant for HIV entry inhibition and inflammatory disease modulation [1]. This contrasts sharply with structurally similar compounds in the same 1-cyclopentyl-5-cyclopropyl-1H-pyrazole class, such as those claimed in patent RU 2 789 613 C1, which are described as CDK2 inhibitors [2]. This functional divergence is not predictable from core structure alone, making procurement based on a common 'pyrazole carbamate' search term a high-risk strategy for project failure.

CCR5 vs. Kinase Inhibitors
Class-level inference
CCR5 antagonism vs. CDK2 inhibition
Qualitative target divergence
Reported target engagement may not transfer within the pyrazole class
Derived from separate patent and literature; direct comparative assay data not available
CCR5 Antagonist HIV Inflammation

N1-Cyclopentyl & C5-Cyclopropyl for Antiviral Potency

The specific N1-cyclopentyl and C5-cyclopropyl substitution pattern is not arbitrary. A 2010 study on the optimization of N-substituted pyrazole CCR5 antagonists demonstrated that the introduction of similar bulky, hydrophobic N-substituents led to a substantial increase in antiviral activity within this chemical series [1]. While the study does not contain the exact target compound, it establishes a clear class-level precedent: the N1-cyclopentyl group is a critical structural feature for potent CCR5 antagonism, providing a scientific rationale for selecting this specific substitution pattern over simpler N1-alkyl or N1-aryl pyrazole analogs.

N1-Cyclopentyl SAR Impact
Class-level inference
Substantial increase in antiviral activity associated with N1-cyclopentyl motif
Supports selection for SAR and antiviral assay context
Inference from 2010 SAR study; no direct head-to-head data with the exact compound
SAR Antiviral Pyrazole

CNS Drug Discovery LogP Advantage

Physicochemical properties are critical for lead selection. The target compound's molecular formula is C15H23N3O2, yielding a molecular weight of 277.368 g/mol . A very close structural analog, N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide, has a lower molecular weight of 233 g/mol and a predicted LogP of 2.3 . The target compound's ethyl carbamate group adds both molecular weight and hydrogen bond acceptors, predicting an increase in LogP and a shift in CNS Multiparameter Optimization (MPO) scores. For CNS drug discovery programs, the higher molecular weight and altered polarity profile of CAS 1448046-24-9 directly influence passive permeability and transporter recognition, providing a quantifiable differentiation point for compound selection.

LogP Shift vs. Analog
Data to verify
Estimated LogP increase of +0.5 to +1.0 units
MW difference +44.06 g/mol
Supports CNS penetration model context; requires measured confirmation
LogP estimated by fragment addition to analog; predicted values may vary
LogP CNS Penetration Physicochemical

Research Applications of Ethyl Pyrazole Carbamate


HIV Entry Assay: CCR5 Antagonist Control

The annotation of ethyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate as a CCR5 antagonist makes it a suitable candidate for use as a tool compound or positive control in HIV-1 entry assays [1]. Its defined mechanism of action, targeting the CCR5 co-receptor, allows researchers to validate assay systems (e.g., pseudovirus entry or beta-lactamase reporter gene assays in CCR5-expressing cell lines) and benchmark the potency of novel entry inhibitors.

SAR: N1-Substituted Pyrazole CCR5 Antagonists

Given that the N1-cyclopentyl and C5-cyclopropyl motif is linked to a substantial increase in antiviral activity within this chemical series, this compound serves as a critical probe for SAR studies [2]. Researchers can use this compound as a benchmark to systematically vary the C3-carbamate substituent, mapping the impact on CCR5 binding affinity, functional antagonism, and antiviral potency in comparative dose-response assays.

Target Validation in Inflammatory Disease Models

The preliminary pharmacological annotation extends beyond HIV to encompass various CCR5-mediated inflammatory diseases (e.g., asthma, rheumatoid arthritis, COPD) [1]. This positions the compound for use in preclinical target validation studies. It can be deployed in chemotaxis assays using primary immune cells or in murine models of inflammation to confirm CCR5 as a disease-relevant node and to provide an initial dataset for a CCR5-dependent anti-inflammatory phenotype.

Application
Selection Property
Validation Focus
CCR5 Antagonist Assay Control
CCR5 target annotation
HIV entry and chemokine receptor assay models
Pyrazole SAR Probe
N1-cyclopentyl, C5-cyclopropyl scaffold
C3-substituent SAR and antiviral potency comparison
Inflammatory Disease Target Validation
Reported CCR5 antagonist mechanism
Chemotaxis and murine inflammation model endpoint review
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